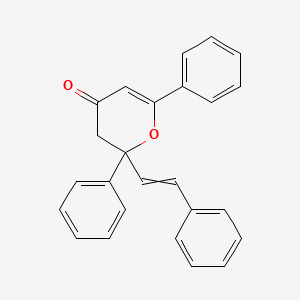![molecular formula C14H18O9 B14089582 Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B14089582.png)
Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Woodorien is a glucoside compound isolated from the rhizomes of the plant Woodwardia orientalis. It has garnered significant attention due to its potent antiviral properties, particularly against herpes simplex virus type 1 (HSV-1) . The molecular formula of Woodorien is C14H18O9, and it has a molecular weight of 330.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Woodorien is primarily isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Woodwardia orientalis using hot aqueous and methanol extracts . The extracts are then subjected to bioassay-directed fractionation to isolate Woodorien along with other compounds. The structure of Woodorien is determined using two-dimensional nuclear magnetic resonance (2D NMR) techniques, including 1H-1H correlation spectroscopy (COSY) and 1H-13C COSY .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Woodorien. The compound is mainly produced in research laboratories through the extraction and isolation process described above .
Analyse Des Réactions Chimiques
Types of Reactions
Woodorien undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the glucoside moiety of Woodorien.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. detailed studies on the reaction products of Woodorien are limited.
Applications De Recherche Scientifique
Woodorien has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving glucosides and their derivatives.
Biology: Investigated for its antiviral properties, particularly against HSV-1.
Medicine: Potential therapeutic applications due to its antiviral activity.
Industry: Limited industrial applications due to the lack of large-scale production methods.
Mécanisme D'action
Woodorien exerts its antiviral effects by inhibiting the replication of HSV-1. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A well-known antiviral drug used to treat HSV infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: Another antiviral drug used to treat HSV infections.
Uniqueness of Woodorien
Woodorien is unique due to its natural origin and its potent antiviral activity against HSV-1. Unlike synthetic antiviral drugs, Woodorien is derived from a plant source, making it an interesting candidate for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H18O9 |
|---|---|
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)6-2-3-7(16)8(4-6)22-14-12(19)11(18)10(17)9(5-15)23-14/h2-4,9-12,14-19H,5H2,1H3 |
Clé InChI |
PXDASGXIBCEXNH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


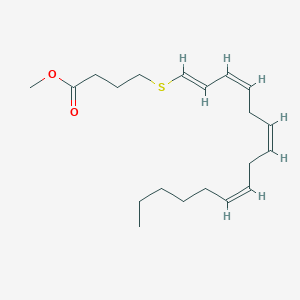
![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)
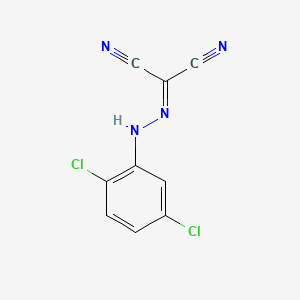
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)
![N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine](/img/structure/B14089532.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)
![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089551.png)
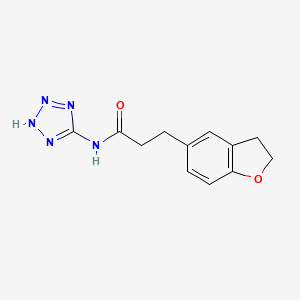
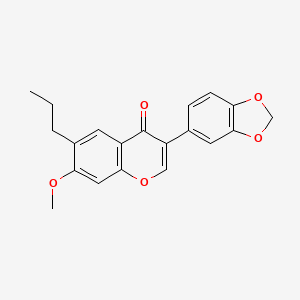
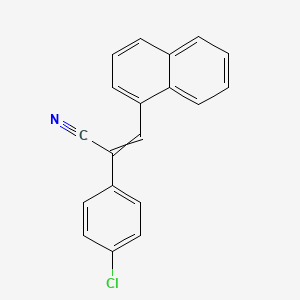
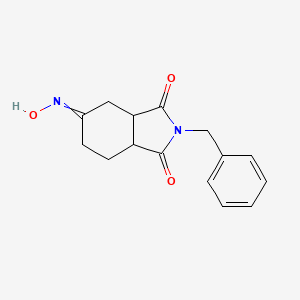
![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089564.png)
